3-Amino-5,6-dichloropyrazine-2-carbonitrile
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Overview
Description
3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2Cl2N4 It is a derivative of pyrazine, characterized by the presence of amino and dichloro substituents at the 3rd, 5th, and 6th positions, respectively, and a nitrile group at the 2nd position
Scientific Research Applications
3-Amino-5,6-dichloropyrazine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents.
Material Science: Used in the development of novel materials with specific electronic properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists
Mechanism of Action
Target of Action
The primary target of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is the viral RNA-dependent RNA polymerase (RdRp) enzyme . This enzyme is crucial for the replication of RNA viruses, making it an attractive target for antiviral drugs.
Mode of Action
Upon cellular uptake, this compound is converted to its active form that inhibits the RdRp enzyme . This inhibition disrupts the replication process of the virus, thereby preventing the virus from multiplying within the host cells.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the viral RNA replication pathway . By inhibiting the RdRp enzyme, the compound disrupts this pathway, leading to a decrease in viral RNA synthesis and thus, a reduction in viral load.
Result of Action
The result of the action of this compound is a significant reduction in viral load . By inhibiting the RdRp enzyme, the compound prevents the replication of the virus, thereby reducing the number of viral particles in the host. This can help to alleviate the symptoms of the viral infection and potentially shorten its duration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile typically involves the chlorination of pyrazine derivatives followed by the introduction of the amino and nitrile groups. One common method starts with 3-aminopyrazine-2-carboxylic acid, which undergoes chlorination to form 3-amino-5,6-dichloropyrazine-2-carboxylic acid. This intermediate is then converted to the nitrile derivative through dehydration reactions .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalableThe nitrile group is typically introduced using dehydration agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6-dichloropyrazine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous acid (HCl) or base (NaOH) under reflux conditions
Major Products
Nucleophilic substitution: Substituted pyrazine derivatives.
Reduction: 3-Amino-5,6-dichloropyrazine-2-amine.
Hydrolysis: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,6-dichloropyrazine-2-carboxylic acid
- Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
- 3,6-Dichloropyrazine-2-carbonitrile
Uniqueness
3-Amino-5,6-dichloropyrazine-2-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. Compared to its carboxylic acid and ester analogs, the nitrile group provides a different reactivity profile, making it suitable for different synthetic applications .
Properties
IUPAC Name |
3-amino-5,6-dichloropyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-4(7)11-5(9)2(1-8)10-3/h(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJNSSANBISNQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Cl)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20526176 |
Source
|
Record name | 3-Amino-5,6-dichloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20526176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14340-28-4 |
Source
|
Record name | 3-Amino-5,6-dichloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20526176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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